molecular formula C12H14N4 B13217290 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole

1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole

Cat. No.: B13217290
M. Wt: 214.27 g/mol
InChI Key: UMXZMJIXZSTZGH-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine, phenyl, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole is unique due to its combination of three distinct rings, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

1-[azetidin-3-yl(phenyl)methyl]triazole

InChI

InChI=1S/C12H14N4/c1-2-4-10(5-3-1)12(11-8-13-9-11)16-7-6-14-15-16/h1-7,11-13H,8-9H2

InChI Key

UMXZMJIXZSTZGH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C2=CC=CC=C2)N3C=CN=N3

Origin of Product

United States

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